molecular formula C19H16O2 B3060811 3-(3-Benzyloxyphenyl)phenol CAS No. 889950-90-7

3-(3-Benzyloxyphenyl)phenol

Cat. No.: B3060811
CAS No.: 889950-90-7
M. Wt: 276.3 g/mol
InChI Key: ZAKREHXBTVSZAW-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)phenol: is an organic compound with the molecular formula C19H16O2 It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its structural complexity, featuring a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group

Scientific Research Applications

Chemistry: 3-(3-Benzyloxyphenyl)phenol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, this compound can serve as a model molecule for studying the interactions of phenolic compounds with biological systems, including enzyme inhibition and receptor binding.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring specific chemical properties imparted by the phenolic structure.

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with a wide range of biological targets, including enzymes and cell receptors, influencing various biochemical and physiological processes .

Mode of Action

Phenolic compounds are known for their antioxidant properties, where they can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . They may also interact with cellular targets, influencing signal transduction pathways .

Biochemical Pathways

Phenolic compounds, including 3-(3-Benzyloxyphenyl)phenol, are part of the phenylpropanoid biosynthetic pathway . They are synthesized from phenylalanine via a series of enzymatic reactions . Phenolic compounds can undergo oxidation to form quinones, which are easily reduced to hydroquinones .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . They can neutralize free radicals, modulate signaling pathways, and induce apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity . Moreover, its accumulation in the environment due to human activity may result in ecological problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)phenol typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group. This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Coupling Reaction: The benzyloxy group is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction. This step often requires the presence of a strong base and a suitable leaving group on the aromatic ring.

    Hydroxylation: The final step involves the introduction of the hydroxyl group onto the aromatic ring. This can be achieved through various methods, including direct hydroxylation using oxidizing agents or through the hydrolysis of a suitable precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Benzyloxyphenyl)phenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the specific reagents and conditions used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    Phenol: The simplest phenolic compound, lacking the benzyloxy group.

    4-Hydroxybiphenyl: Similar structure but with the hydroxyl group in a different position.

    3-Benzyloxyphenol: Lacks the additional phenyl ring present in 3-(3-Benzyloxyphenyl)phenol.

Uniqueness: this compound is unique due to the presence of both a benzyloxy group and an additional phenyl ring, which confer distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKREHXBTVSZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602447
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889950-90-7
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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